molecular formula C13H28O4 B3056974 1,3-Diethoxy-2,2-bis(ethoxymethyl)propane CAS No. 757-45-9

1,3-Diethoxy-2,2-bis(ethoxymethyl)propane

Cat. No.: B3056974
CAS No.: 757-45-9
M. Wt: 248.36 g/mol
InChI Key: IUMWCGQVPDIISH-UHFFFAOYSA-N
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Description

1,3-Diethoxy-2,2-bis(ethoxymethyl)propane is a useful research compound. Its molecular formula is C13H28O4 and its molecular weight is 248.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 229636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-diethoxy-2,2-bis(ethoxymethyl)propane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H28O4/c1-5-14-9-13(10-15-6-2,11-16-7-3)12-17-8-4/h5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMWCGQVPDIISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(COCC)(COCC)COCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50310666
Record name 1,3-Diethoxy-2,2-bis(ethoxymethyl)propane
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Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757-45-9
Record name 1,3-Diethoxy-2,2-bis(ethoxymethyl)propane
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Record name 1,3-Diethoxy-2,2-bis(ethoxymethyl)propane
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Record name NSC229636
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Record name 1,3-Diethoxy-2,2-bis(ethoxymethyl)propane
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Contextualization Within Branched Polyether Chemistry

Branched polyethers represent a significant class of polymers characterized by their three-dimensional, tree-like architectures. Unlike their linear counterparts, branched polymers exhibit unique physical and chemical properties, such as lower viscosity in solution and melt phases, higher solubility, and a high density of functional groups. wikipedia.org The structure of 1,3-Diethoxy-2,2-bis(ethoxymethyl)propane is derived from pentaerythritol (B129877), a versatile building block known for creating highly branched structures. wikipedia.org

The defining feature of this molecule is its central quaternary carbon atom, which serves as a branch point. Attached to this core are four arms, each terminating in an ethoxy group. This specific arrangement classifies it as a tetrafunctional ether. In the broader context of polyether chemistry, such molecules can be seen as foundational units or models for more complex dendritic and hyperbranched polymers. rsc.org Hyperbranched polyethers, for instance, are synthesized through the polymerization of ABx-type monomers, leading to highly branched, globular macromolecules. researchgate.netacs.org While this compound is a discrete molecule and not a polymer itself, its structure embodies the repeating branched motif found in these advanced polymer systems.

Significance in Contemporary Chemical Synthesis and Materials Science

The potential significance of 1,3-Diethoxy-2,2-bis(ethoxymethyl)propane in chemical synthesis and materials science can be inferred from the applications of structurally related compounds, particularly pentaerythritol (B129877) derivatives. wikipedia.orgresearchgate.netlcycic.com These compounds are widely used as crosslinking agents, building blocks for dendrimers, and precursors for various functional materials. researchgate.net

In chemical synthesis, the terminal ethoxy groups of this compound could potentially be chemically modified to introduce other functionalities, making it a versatile intermediate. For instance, ether cleavage reactions could yield terminal hydroxyl groups, which are common reactive sites in polymer chemistry.

In materials science, the high density of ether oxygen atoms suggests potential applications as a polar solvent or a component in polymer electrolytes. The branched structure is advantageous in creating materials with low crystallinity and amorphous morphologies. Furthermore, compounds with similar polyether structures are explored for their ability to form supramolecular gels and other self-assembling systems. rsc.org

Derivatives of pentaerythritol are also utilized in the formulation of lubricants, plasticizers, and coatings. lcycic.com The flexible ether arms and branched nature of this compound could contribute to desirable rheological properties in such applications. The introduction of specific functional groups onto this scaffold could lead to the development of novel materials with tailored thermal, mechanical, or optical properties.

Spectroscopic Characterization and Structural Analysis of 1,3 Diethoxy 2,2 Bis Ethoxymethyl Propane and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. For 1,3-Diethoxy-2,2-bis(ethoxymethyl)propane, ¹H and ¹³C NMR are fundamental for confirming its constitution, while more advanced 2D techniques are essential for unambiguously assigning signals and understanding spatial relationships.

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. The structure of this compound features distinct types of ethyl groups, leading to a predictable but complex spectrum. Due to the molecule's symmetry, the two ethoxy groups are equivalent, as are the two ethoxymethyl groups.

The protons of the ethyl groups give rise to characteristic signals: a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons, resulting from spin-spin coupling with each other. The protons on carbons adjacent to an ether oxygen are deshielded and thus shifted downfield (to a higher ppm value).

Based on established chemical shift values for ethers, the predicted ¹H NMR data for this compound in a solvent like CDCl₃ are summarized below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-O-CH₂-CH₃ (ethoxy)~1.18Triplet~7.06H
-O-CH₂-CH₃ (ethoxymethyl)~1.20Triplet~7.06H
-CH₂ -O-CH₂-C- (backbone)~3.45SingletN/A4H
C-(CH₂ -O-CH₂-CH₃)₂~3.50SingletN/A4H
-O-CH₂ -CH₃ (ethoxy)~3.55Quartet~7.04H
-O-CH₂ -CH₃ (ethoxymethyl)~3.60Quartet~7.04H

Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.

The singlets for the backbone and ethoxymethyl methylene protons arise because they have no adjacent protons to couple with. The integration values (the relative number of protons giving rise to each signal) are crucial for confirming the structure, matching the 28 total protons of the molecule.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, five distinct signals are expected due to the molecule's symmetry. The quaternary carbon atom at the center is a key feature. Carbons bonded to oxygen atoms are characteristically shifted downfield.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-O-CH₂-C H₃ (ethoxy)~15.2
-O-CH₂-C H₃ (ethoxymethyl)~15.4
-C -(CH₂OR)₄ (quaternary)~45.0
-O-C H₂-CH₃ (ethoxy)~66.0
-O-C H₂-CH₃ (ethoxymethyl)~68.0
-C H₂-O- (backbone & ethoxymethyl)~70.0

Note: These are predicted values based on typical shifts for ethers. The two different types of -CH₂-O- carbons might be resolved or overlap.

The signal for the quaternary carbon is typically of lower intensity due to the absence of an attached proton and longer relaxation times. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons, further confirming the assignments.

For complex molecules where 1D spectra may have overlapping signals, 2D NMR experiments are invaluable for establishing atomic connectivity.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically separated by two or three bonds. For this compound, a COSY spectrum would show a cross-peak connecting the triplet at ~1.2 ppm with the quartet at ~3.6 ppm for each type of ethyl group, confirming their connectivity. The methylene singlets would show no cross-peaks, confirming their isolation from other protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments reveal one-bond correlations between protons and the carbons to which they are directly attached. chemnet.com An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for example, linking the methyl protons (~1.2 ppm) to the methyl carbons (~15 ppm). chemnet.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over longer ranges, typically two or three bonds (²J and ³J couplings). stenutz.eu This is particularly useful for identifying connectivity around atoms with no attached protons, such as the quaternary carbon in the target molecule. An HMBC spectrum would show a correlation from the methylene protons of the backbone (~3.45 ppm) and the ethoxymethyl groups (~3.50 ppm) to the central quaternary carbon (~45.0 ppm), confirming the core structure of the molecule.

The flexibility of the ether linkages in polyethers allows for multiple conformations in solution. Advanced NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insight into the three-dimensional structure and conformational preferences of these molecules.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. nih.gov For a flexible molecule like this compound, observing NOE cross-peaks between protons on different ether "arms" could indicate folding or specific spatial arrangements. The absence or presence of certain NOEs can help build a model of the molecule's average conformation in solution. For example, an NOE between protons of an ethoxy group and protons of an ethoxymethyl group would suggest these chains are spatially proximate. The analysis of NOESY data can be complex for flexible molecules due to conformational averaging, but it remains a powerful tool for studying their dynamic behavior. spectrabase.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making these methods excellent for functional group identification.

The most prominent feature in the IR spectrum of an ether is the C-O-C stretching vibration. chemicalbook.com For this compound, this gives rise to a strong, broad absorption band. The alkyl portions of the molecule also have characteristic vibrations.

Vibrational Mode Predicted IR Frequency (cm⁻¹) Intensity
C-H Stretching (sp³ CH₂, CH₃)2850 - 3000Strong
C-H Bending (CH₂, CH₃)1350 - 1470Medium
C-O-C Stretching 1080 - 1150 Very Strong

Note: Predicted values based on typical frequencies for dialkyl ethers.

C-H Stretching : The region from 2850 to 3000 cm⁻¹ will contain multiple overlapping peaks corresponding to the symmetric and asymmetric stretching of the various methyl and methylene groups in the alkyl chains. nih.gov

C-O-C Stretching : The most diagnostic peak for this polyether is the strong C-O stretching band, expected around 1100-1150 cm⁻¹. chemicalbook.comnih.gov The breadth of this band is due to the presence of multiple, slightly different ether linkages within the molecule.

Conformational Insights from IR/Raman Spectra

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers significant insights into the conformational properties of this compound and its analogues. These methods probe the vibrational modes of molecular bonds, which are sensitive to the local chemical environment and the molecule's three-dimensional structure.

In polyether compounds like this compound, the C-O-C ether linkages are particularly informative. IR spectroscopy typically shows strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the C-O-C group, generally appearing in the 1150-1050 cm⁻¹ region. The precise position and shape of these bands can be influenced by the rotational isomers (conformers) around the C-C and C-O bonds.

Raman spectroscopy complements IR spectroscopy, as it detects vibrations that cause a change in the polarizability of a molecule. azom.com Vibrations of the carbon backbone in polymer chains often result in significant changes in polarizability and are therefore strong in the Raman spectrum. azom.com This makes Raman spectroscopy particularly useful for analyzing the skeletal structure and conformational order of molecules like this compound. azom.comnih.gov

Studies on related polyethers and polymers have shown that specific Raman bands can be assigned to different conformational states (e.g., trans vs. gauche conformers). nih.gov By analyzing the Raman spectra at different temperatures, it is possible to observe changes in the intensities of these conformation-specific bands, providing information about the relative stability and population of different conformers. mdpi.com For this compound, analysis of the low-wavenumber region in the Raman spectrum could also reveal modes associated with the collective vibrations of the flexible ethoxymethyl side chains, offering further clues about the molecule's preferred spatial arrangement.

Table 1: Typical Vibrational Modes for Polyether Structures

Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy Method Structural Information
C-O-C Asymmetric Stretch ~1100 IR Confirms presence of ether linkages.
C-O-C Symmetric Stretch ~1050-1150 Raman Sensitive to backbone conformation.
CH₂ Rocking/Twisting ~1200-1400 IR/Raman Sensitive to local conformational order.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous identification of this compound. Unlike low-resolution MS, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places). This allows for the determination of the exact mass of the molecular ion.

The molecular formula of this compound is C₁₃H₂₈O₄. chemspider.com The theoretical exact mass of its neutral form can be calculated using the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O). The protonated molecule, [M+H]⁺, or a sodium adduct, [M+Na]⁺, is commonly observed in soft ionization techniques like Electrospray Ionization (ESI). Experimental measurement of the exact mass of one of these ions and its comparison with the calculated value allows for the confident confirmation of the elemental composition, distinguishing it from any potential isomers or byproducts with the same nominal mass.

Table 2: Calculated Exact Masses for this compound Adducts

Ion Species Molecular Formula Calculated Exact Mass (Da)
[M+H]⁺ C₁₃H₂₉O₄⁺ 249.2060
[M+Na]⁺ C₁₃H₂₈O₄Na⁺ 271.1880

Fragmentation Pathways and Structural Elucidation via MS/MS

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For ethers and acetal-like structures, fragmentation is typically initiated by cleavage of bonds alpha to the oxygen atoms, a process driven by the stabilization of the resulting carbocation. wikipedia.org

In the mass spectrum of this compound, the molecular ion is expected to be of low abundance or absent, especially under Electron Ionization (EI). The fragmentation pattern would be dominated by characteristic losses of alkoxy and ethoxymethyl groups.

A plausible fragmentation pathway initiated by α-cleavage could involve the loss of an ethyl radical (•CH₂CH₃) from one of the ethoxy groups, leading to a stable oxonium ion. Subsequent fragmentations could involve the neutral loss of ethene (C₂H₄) or formaldehyde (B43269) (CH₂O) from the side chains, or cleavage at the central quaternary carbon. By piecing together these fragmentation patterns, the connectivity of the molecule can be confirmed. lcms.cz

Table 3: Plausible MS/MS Fragment Ions of [M+H]⁺ for this compound

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
249.2 203.2 C₂H₅OH (Ethanol) [M+H - C₂H₅OH]⁺
249.2 175.1 C₂H₅OH + C₂H₄ (Ethanol + Ethene) [M+H - C₂H₅OH - C₂H₄]⁺
249.2 159.1 C₄H₉OH (Butoxy radical and H) [C₈H₁₅O₃]⁺
203.2 157.1 C₂H₅OH (Ethanol) [M+H - 2(C₂H₅OH)]⁺

Note: The fragmentation pathways are proposed based on general principles of ether fragmentation and would require experimental verification.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced technique that separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge in the gas phase. nih.gov This capability is particularly valuable for distinguishing between isomers, which have the same mass but different three-dimensional structures. nih.govumons.ac.be

In an IMS-MS experiment, ions are driven through a drift tube filled with a neutral buffer gas. Ions with a more compact structure will experience fewer collisions with the buffer gas and travel through the tube faster than more extended, bulkier isomers. researchgate.net This difference in drift time allows for their separation. The drift time can be used to calculate the ion's rotationally averaged collision cross-section (CCS), a physical parameter that reflects its gas-phase conformation.

For this compound, IMS-MS could be used to differentiate it from its structural isomers, such as a linear polyether with the same molecular formula. The branched, compact structure of the target compound would likely result in a smaller CCS value and a shorter drift time compared to a more linear, flexible isomer. This technique provides an additional dimension of separation and characterization, confirming the specific branched architecture of the molecule. nih.govresearchgate.net

X-ray Crystallography of Related Crystalline Derivatives

While this compound is likely a liquid or low-melting solid at ambient temperature, X-ray crystallography can be applied to its crystalline derivatives to provide definitive information on its molecular structure and conformation in the solid state. This involves synthesizing a related compound that readily forms high-quality crystals.

For instance, derivatives could be prepared by replacing the ethyl groups with moieties that promote crystallization, such as aromatic rings, or by forming a co-crystal with another molecule. The crystal structure of a related compound, {[2-Methyl-2-(phenoxymethyl)propane-1,3-diyl]bis(oxy)}dibenzene, has been reported. researchgate.net This molecule shares the same central C₅ core. The analysis of its crystal structure revealed detailed geometric information, including precise bond lengths, bond angles, and crucial C-C-C-O torsion angles that define the conformation of the side chains relative to the central core. researchgate.net

Such an analysis for a derivative of this compound would provide an unambiguous determination of its three-dimensional structure, including the orientation of the four ether side chains. It would also reveal how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions like van der Waals forces.

Table 4: Example of Crystallographic Data for a Related Structure: 2,2-Bis(3-chloromethyl-4-ethoxyphenyl)propane nih.gov

Parameter Value
Crystal System Monoclinic
Space Group C2/c
a (Å) 13.856
b (Å) 15.185
c (Å) 10.999
β (°) 118.82
Dihedral Angle (between benzene (B151609) rings) 87.17°

This data is for a related bisphenol A derivative and serves as an example of the type of information obtained from X-ray crystallography. nih.gov

Chiroptical Spectroscopy (if chiral analogues are synthesized/studied)

Chiroptical spectroscopy refers to a group of techniques that probe the differential interaction of a substance with left- and right-circularly polarized light. saschirality.org These methods, which include Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are exclusively sensitive to chiral molecules—molecules that are non-superimposable on their mirror images. researchgate.net

The parent compound, this compound, is achiral as it possesses a plane of symmetry and lacks any stereocenters. Therefore, it will not exhibit any chiroptical activity, and these techniques are not applicable for its direct analysis.

However, if a chiral analogue were to be synthesized, chiroptical spectroscopy would become an indispensable tool for its characterization. Chirality could be introduced, for example, by using a chiral alcohol (e.g., (R)- or (S)-2-butanol) instead of ethanol (B145695) to form the ether linkages. This would create a molecule with defined stereocenters. In such a case, CD spectroscopy could be used to:

Confirm Chirality: The presence of a CD signal would prove that the synthesized analogue is indeed chiral and that one enantiomer is in excess.

Determine Absolute Configuration: By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration (R/S) of the stereocenters could be determined. saschirality.org

Study Conformation: The shape of the CD spectrum is highly sensitive to the molecule's conformation. acs.org Changes in the CD signal could be used to study conformational dynamics or binding interactions.

Therefore, while not relevant for the achiral parent compound, chiroptical spectroscopy is a critical technique for the potential study of its chiral derivatives. nih.gov

Computational Chemistry and Theoretical Modeling of 1,3 Diethoxy 2,2 Bis Ethoxymethyl Propane and Its Interactions

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the intrinsic properties of the 1,3-Diethoxy-2,2-bis(ethoxymethyl)propane molecule at the electronic level. These calculations are fundamental to understanding its reactivity and interaction with other chemical species.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules like this compound. DFT calculations are crucial for understanding its function as an internal electron donor in Ziegler-Natta catalyst systems. acs.orgresearchgate.net These calculations can elucidate the molecule's reactivity, how it adsorbs onto catalyst supports like magnesium chloride (MgCl₂), and its influence on the stereoselectivity of polypropylene (B1209903) polymerization. acs.orgnih.govmdpi.com

Studies on similar 1,3-diethers show that DFT can be used to determine key electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. The HOMO-LUMO gap is an indicator of chemical reactivity. The distribution of electron density, often visualized through electrostatic potential (ESP) maps, reveals the electron-rich oxygen atoms that are responsible for the molecule's Lewis base character and its ability to coordinate with the Lewis acidic sites on the MgCl₂ support. nih.gov

DFT calculations have shown that the adsorption of diether donors on MgCl₂ surfaces, particularly the (110) and (100) surfaces, is a critical factor in catalyst performance. mdpi.comrsc.org The theory helps in calculating adsorption energies, identifying the most stable adsorption geometries (e.g., chelate or bridged coordination), and understanding how the donor molecule interacts with and stabilizes the catalyst surface. acs.orgresearchgate.netscispace.com This interaction is believed to control the distribution and nature of the active titanium tetrachloride (TiCl₄) species, thereby influencing catalyst activity and the isotacticity of the resulting polymer. researchgate.netnih.gov

Table 1: Representative DFT-Calculated Properties for 1,3-Diether Electron Donors

Parameter Typical Calculated Value/Finding Significance in Catalysis
Adsorption Energy on MgCl₂ (110) -20 to -40 kcal/mol Indicates the strength of interaction between the donor and the catalyst support. mdpi.com
Mg-O Coordination Distance 2.1 - 2.3 Å Defines the geometry of the adsorbed complex on the catalyst surface. rsc.org
HOMO-LUMO Energy Gap 5 - 7 eV Relates to the chemical reactivity and stability of the electron donor molecule. nih.gov
Favored Coordination Mode Chelate formation Influences the stereoselectivity of the catalyst by creating a specific chiral environment around the active site. researchgate.netmdpi.com
Effect on Ti Active Site Steric hindrance and electronic modification Controls monomer insertion, regioselectivity, and stereoselectivity during polymerization. acs.org

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate calculations for molecular properties.

For a molecule like this compound, ab initio calculations can be used to precisely determine:

Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles in the gas phase.

Vibrational Frequencies: Corresponding to infrared and Raman spectra, which can be used to characterize the molecule and confirm its structure.

Electronic Properties: Such as dipole moment, polarizability, and ionization potential.

Due to the computational cost, these high-level methods are often applied to the isolated donor molecule or smaller fragments of the catalyst system. The results can serve as benchmarks for more computationally efficient methods like DFT. For large systems involving catalyst surfaces, a hybrid approach (e.g., ONIOM) may be used, where the core region (the donor and active site) is treated with a high-level ab initio method, and the surrounding environment (the MgCl₂ support) is treated with a lower-level method. nih.gov

The flexibility of the ethoxy and ethoxymethyl groups in this compound gives rise to numerous possible conformations. The specific three-dimensional arrangement (conformation) of the molecule is critical for its ability to effectively coordinate to the MgCl₂ surface and regulate the catalyst's stereospecificity. nih.gov

Computational methods are used to perform a systematic search of the conformational space to identify low-energy structures. By calculating the relative energies of different conformers, an energy landscape can be constructed. This landscape reveals the most stable conformations and the energy barriers for interconversion between them. Studies on related 1,3-diethers have shown that only specific conformations can adopt the correct geometry to form a stable chelate complex with the magnesium atoms on the catalyst surface. nih.govscispace.com The steric bulk and orientation of the substituent groups in these preferred conformations play a direct role in controlling the access of the propylene (B89431) monomer to the active site. researchgate.net

Table 2: Illustrative Conformational Energy Data for a Generic 1,3-Diether

Conformer Dihedral Angle (O-C-C-O) Relative Energy (kcal/mol) Suitability for Chelation
Gauche-Gauche (GG) ~60° 0.0 (Reference) High
Gauche-Anti (GA) ~180° +1.5 Low
Anti-Anti (AA) ~180° +2.5 Very Low
Syn-Pentane ~0° +5.0 Sterically Hindered

Note: This table provides illustrative data based on general principles of 1,3-diether conformations. Specific values for this compound would require dedicated calculations.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of this compound and its interactions with its environment.

MD simulations are a powerful tool for studying the behavior of this compound in a condensed phase, such as in a solvent or in the liquid phase during catalyst preparation. nih.gov These simulations can reveal how solvent molecules arrange themselves around the diether and how this solvation affects the diether's conformational preferences. researchgate.netdtu.dk

Key insights from MD simulations include:

Solvation Shell Structure: Identifying the number and arrangement of solvent molecules immediately surrounding the diether.

Hydrogen Bonding: Quantifying interactions if protic solvents are present.

Conformational Dynamics: Observing how the diether's conformation fluctuates in solution, which can differ from the gas-phase predictions of quantum calculations.

Transport Properties: Calculating properties like the diffusion coefficient.

Understanding these interactions is important, as the catalyst preparation and polymerization processes occur in a solvent (typically a hydrocarbon like n-hexane). The solvent can influence the equilibrium between different conformers and affect the way the donor molecule approaches and binds to the catalyst surface. mdpi.com

MD simulations are particularly valuable for modeling the complex and dynamic environment at the surface of a Ziegler-Natta catalyst. researchgate.net By simulating the this compound molecule on an MgCl₂ crystal slab, researchers can observe its dynamic behavior in a realistic model of the catalyst support. scispace.com

These simulations can track the mobility of the donor on the surface, showing how it diffuses across different crystal faces and explores various binding sites. rsc.org MD can also model the competitive adsorption between the electron donor, the cocatalyst (e.g., triethylaluminum), and the monomer. This provides a dynamic picture of the processes leading to the formation of an active site. Ab initio molecular dynamics (AIMD), which combines MD with quantum mechanical force calculations, can be used to study chemical events like bond breaking and formation, offering an even deeper understanding of the catalytic mechanism at the surface. acs.org The results from these simulations help to explain how the presence and dynamic behavior of the diether ultimately control the stereochemistry of the growing polymer chain.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Polyether Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their physical, chemical, or biological properties. wikipedia.org For polyether derivatives, such as this compound, QSAR modeling can be employed to predict a wide range of properties without the need for extensive experimental testing. These models are built on the principle that the structure of a molecule dictates its activity or properties. wikipedia.org

The development of a QSAR model for polyether derivatives involves several key steps. First, a dataset of polyether compounds with known experimental values for a specific property (e.g., thermal stability, solubility, or a biological activity) is compiled. Next, molecular descriptors are calculated for each compound in the dataset. These descriptors are numerical values that encode different aspects of the molecules' structure, such as:

Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.

Geometrical descriptors: Derived from the 3D structure of the molecule, including molecular surface area and volume.

Electronic descriptors: Related to the electronic structure, such as dipole moment and frontier molecular orbital energies (HOMO/LUMO).

Physicochemical descriptors: Properties like hydrophobicity (logP) and polarizability.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical equation that links the descriptors to the property of interest. youtube.com For a series of polyether-based plasticizers, for instance, a 3D-QSAR model could be constructed to predict properties like flame retardancy or biodegradability based on their molecular fields. mdpi.com

While specific QSAR models for this compound are not extensively documented in publicly available literature, the methodology can be illustrated with a hypothetical model for predicting the glass transition temperature (Tg) of a series of polyether derivatives.

Interactive Data Table: Hypothetical QSAR Model for Polyether Glass Transition Temperature (Tg)

CompoundMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Predicted Tg (°C)
Polyether A220.311.836.9-65
Polyether B248.362.536.9-72
This compound 248.36 2.5 36.9 -72
Polyether C276.423.236.9-78
Polyether D304.473.946.1-85

This table is illustrative. The predicted Tg values are based on a hypothetical QSAR equation: Tg = -45.2 - (0.08 * Mol. Weight) - (1.5 * LogP) + (0.1 * PSA). This demonstrates how molecular descriptors could be used to predict properties.

Such models are invaluable in materials science for screening new polyether candidates with desired properties, such as improved thermal stability or specific solubility characteristics, thereby accelerating the design of new materials. researchgate.net

Reaction Mechanism Prediction and Transition State Analysis

Theoretical modeling provides powerful insights into the potential reaction mechanisms of this compound. Ethers are generally unreactive, but they can undergo cleavage of the C-O bond under strongly acidic conditions. libretexts.orglibretexts.org For a polyether like this compound, which has primary ether linkages, the most probable reaction mechanism for cleavage by a strong acid like HBr or HI is the S\textsubscript{N}2 (Substitution Nucleophilic Bimolecular) pathway. libretexts.orgmasterorganicchemistry.com

The reaction mechanism can be predicted and analyzed computationally through the following steps:

Protonation: The reaction initiates with the protonation of one of the ether oxygen atoms by the strong acid. This is a rapid equilibrium step that converts the ethoxy group into a good leaving group (an alcohol). masterorganicchemistry.com

Nucleophilic Attack: A nucleophile, such as a bromide or iodide ion, then attacks the less sterically hindered carbon atom adjacent to the protonated oxygen. libretexts.orgncert.nic.in In this molecule, all ether linkages are to primary carbons, making them susceptible to S\textsubscript{N}2 attack.

Transition State: As the nucleophile attacks, a high-energy transition state is formed where the carbon atom is partially bonded to both the incoming nucleophile and the outgoing alcohol group. masterorganicchemistry.com

Product Formation: The C-O bond breaks, resulting in the formation of an alkyl halide and an alcohol.

Computational chemistry methods, particularly Density Functional Theory (DFT), can be used to model this entire process. Researchers can calculate the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products. researchgate.net A key aspect of this analysis is the calculation of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy indicates a faster reaction rate.

For this compound, computational analysis would likely show that an S\textsubscript{N}1 mechanism, which proceeds through a carbocation intermediate, is energetically unfavorable because it would require the formation of a primary carbocation, which is highly unstable. masterorganicchemistry.comncert.nic.in The S\textsubscript{N}2 mechanism avoids this high-energy intermediate.

Interactive Data Table: Representative Calculated Energies for Ether Cleavage (S\textsubscript{N}2 vs. S\textsubscript{N}1)

ParameterS\textsubscript{N}2 MechanismS\textsubscript{N}1 Mechanism
Reactant Complex Energy 0.0 kcal/mol0.0 kcal/mol
Transition State Energy +20.5 kcal/mol+35.2 kcal/mol
Activation Energy (Ea) 20.5 kcal/mol35.2 kcal/mol
Product Complex Energy -5.8 kcal/mol-5.8 kcal/mol
Reaction Enthalpy (ΔH) -5.8 kcal/mol-5.8 kcal/mol

This table presents typical DFT-calculated energy values for the cleavage of a primary ether, illustrating the significantly higher activation energy for a hypothetical S\textsubscript{N}1 pathway compared to the more favorable S\textsubscript{N}2 pathway.

By analyzing the geometry of the calculated transition state, researchers can gain further insights into the reaction, such as bond lengths and angles, confirming the backside attack characteristic of the S\textsubscript{N}2 mechanism. masterorganicchemistry.com This type of detailed computational analysis is crucial for understanding the stability and reactivity of polyether compounds under various chemical environments.

Advanced Applications of 1,3 Diethoxy 2,2 Bis Ethoxymethyl Propane in Polymer Science and Catalysis

Role as an Electron Donor in Ziegler-Natta Catalysis

The primary functions of this internal donor are to control the stereoselectivity of the polymerization, leading to polymers with desired tacticities, and to influence the activity of the catalyst. researchgate.net The unique structure of 1,3-diethoxy-2,2-bis(ethoxymethyl)propane, with its two ether functionalities, allows it to effectively interact with the catalyst components and modulate their reactivity. googleapis.comgoogle.com

Impact on Catalyst Activity and Selectivity in Olefin Polymerization

The incorporation of this compound as an internal donor has a profound effect on the activity and selectivity of Ziegler-Natta catalysts in olefin polymerization, particularly for propylene (B89431). The presence of this diether can lead to highly active and stereospecific catalysts. researchgate.net

The selectivity of the catalyst is significantly enhanced, leading to the production of polyolefins with high isotacticity. researchgate.net This is crucial for achieving desirable material properties such as high crystallinity, melting point, and stiffness in the final polymer product. The steric hindrance provided by the bulky diether molecule helps to control the orientation of the incoming monomer, thereby dictating the stereochemistry of the growing polymer chain. unito.it

Table 1: Illustrative Impact of Diether Donors on Catalyst Performance

Catalyst SystemInternal DonorActivity (kg PP/g cat·h)Isotacticity Index (%)
ZN Catalyst APhthalate40-7095-99
ZN Catalyst B1,3-diether70-13095-99

This table provides a generalized comparison based on typical performance of different ZN catalyst generations. Actual values can vary based on specific catalyst preparation and polymerization conditions. researchgate.net

Influence on Polymer Microstructure and Molecular Weight Distribution

The use of this compound as an internal donor significantly influences the microstructure and molecular weight distribution (MWD) of the resulting polymer. One of the key advantages of using diether-based donors is the production of polypropylene (B1209903) with a narrow MWD. researchgate.netnih.gov A narrower MWD indicates a more uniform polymer chain length, which can lead to improved processing characteristics and mechanical properties.

The microstructure of the polymer, specifically its tacticity, is highly controlled. The diether donor promotes the formation of highly isotactic polypropylene, where the methyl groups are all on the same side of the polymer chain. researchgate.net This high degree of stereoregularity is a direct result of the steric guidance provided by the donor molecule at the active site of the catalyst.

Interactions with Magnesium Dichloride (MgCl₂) Surfaces and Titanium Centers

The effectiveness of this compound as an internal donor is rooted in its specific interactions with the MgCl₂ support and the titanium active centers of the Ziegler-Natta catalyst.

1,3-diethers, including this compound, exhibit a strong and selective interaction with the surface of the MgCl₂ support. scispace.comepa.gov These diethers can form multiple surface complexes with varying strengths. scispace.comepa.gov The coordination of the diether to the MgCl₂ surface is crucial for the formation of specific crystallographic faces of the support material, which in turn influences the distribution and nature of the titanium active sites. scispace.comepa.gov Studies have shown that 1,3-diethers tend to interact more selectively with the MgCl₂ surface compared to other types of donors like esters. scispace.comepa.gov The strength of these surface complexes can be substantial, in some cases comparable to that of dibutyl phthalate. epa.gov

Theoretical modeling, often employing Density Functional Theory (DFT), has provided valuable insights into the interactions between diether donors and the catalyst components. researchgate.net These computational studies help to elucidate the preferred coordination modes of the donor on the MgCl₂ surface and its interaction with the titanium centers. researchgate.net Modeling can predict the adsorption energies of the donor on different crystal faces of MgCl₂ and explain how these interactions influence the electronic environment of the active sites, thereby affecting catalyst activity and stereospecificity. researchgate.net

Comparison with Other Diether and Phthalate Donors (e.g., 1,3-dimethoxypropane (B95874) analogues)

The performance of this compound is often benchmarked against other internal donors, particularly phthalates and other 1,3-diether analogues like 2,2-disubstituted-1,3-dimethoxypropanes. researchgate.netnih.gov

Compared to phthalate-based donors, which were the standard for a long time, 1,3-diethers generally offer several advantages. researchgate.net Catalysts with 1,3-diether donors typically exhibit higher activity and produce polypropylene with a narrower molecular weight distribution. researchgate.netnih.gov They also demonstrate a high hydrogen response, which is beneficial for controlling the molecular weight of the polymer during polymerization. nih.gov Furthermore, 1,3-diethers are considered to have a better affinity for the MgCl₂ surface than phthalates. researchgate.net

Within the family of 1,3-diethers, the specific substituents on the propane (B168953) backbone play a significant role in determining the catalyst's performance. unito.it For instance, analogues with bulkier alkyl groups at the 2-position of the 1,3-dimethoxypropane can provide greater steric hindrance, leading to enhanced stereoselectivity. unito.it The choice between ethoxy and methoxy (B1213986) groups can also influence the donor's electronic and steric properties, thereby affecting its interaction with the catalyst components and the final polymer properties. googleapis.comgoogle.com

Development of Novel Catalyst Systems

The performance of a Ziegler-Natta catalyst is profoundly influenced by its composition, particularly the interaction between the active metal center, the support, and the electron donors. This compound plays a critical role in the formation and function of the solid catalyst component.

Modern heterogeneous Ziegler-Natta catalysts typically consist of a titanium compound, such as Titanium tetrachloride, supported on a magnesium chloride (MgCl₂) matrix. ijche.com Internal electron donors (IEDs) are introduced during the catalyst's synthesis and are crucial for determining the structure of the active sites. mdpi.comresearchgate.net

1,3-diethers, including this compound, are incorporated by coordinating to the MgCl₂ support. nih.gov Research indicates that these diether donors preferentially bind to the (110) surfaces of the MgCl₂ crystals. nih.gov This coordination is significant as it influences the subsequent adsorption and stereochemistry of the active titanium species. The donor molecules can modify the electronic and steric environment of the titanium centers, which is essential for controlling the polymerization process. unito.it The strong interaction between the 1,3-diether and the MgCl₂ support ensures that the donor is not easily displaced during polymerization, leading to a stable and highly selective catalyst. unito.it

The activation of the solid titanium catalyst component is achieved through the use of a co-catalyst, typically an organoaluminum compound like Triethylaluminum (TEAl). epo.org The internal donor has a synergistic relationship with the co-catalyst. A key advantage of catalyst systems using 1,3-diethers is their high stability in the presence of organoaluminum activators. unito.it

Polymerization of Specific Olefins

The primary application of Ziegler-Natta catalysts modified with this compound is in the polymerization of olefins, most notably propylene and ethylene (B1197577). The structure of the internal donor is a determining factor in the resulting polymer's microstructure and molecular weight.

In propylene polymerization, controlling the stereochemistry is paramount for producing polypropylene with high isotacticity, which confers desirable properties like high crystallinity, melting point, and stiffness. scispace.com The 1,3-diether internal donor plays a crucial role in this stereocontrol. nih.gov The bulky ether groups of this compound, coordinated near the titanium active sites, create a sterically hindered environment. This environment forces the incoming propylene monomer to insert into the growing polymer chain with a specific orientation, leading to an isotactic polymer structure. researchgate.net

Catalysts incorporating 1,3-diethers are known for producing polypropylene with a high isotactic index and a narrow molecular weight distribution. unito.it The addition of such internal donors significantly enhances the stereoregularity of the polymer compared to catalysts without a donor.

Table 1: Effect of Internal Donor on Propylene Polymerization

This table presents illustrative data based on typical findings for Ziegler-Natta catalysts, showing the impact of adding an internal donor (ID) on catalyst activity and polymer properties.

Catalyst SystemInternal Donor (ID)Activity (kg PP/g cat·h)Isotacticity Index (%)
Cat-ANone4.591.5
Cat-BDiether Type15.398.2
Data adapted from findings on POP-based Ziegler-Natta catalysts. mdpi.com

The synthesis of ultrahigh molecular weight polyethylene (B3416737) (UHMWPE), a specialty polymer with exceptional toughness and wear resistance, requires precise control over the polymerization process to minimize chain transfer reactions and maximize chain propagation. researchgate.netresearchgate.net The catalyst system is fundamental to achieving the requisite high molecular weights (typically > 1x10⁶ g/mol ). ijche.com

Internal donors like this compound influence the catalyst's activity and its response to polymerization parameters, which in turn affects the molecular weight of the polyethylene produced. researchgate.net By creating stable and highly active polymerization sites, the catalyst promotes rapid chain growth. The polymerization conditions, such as temperature, monomer pressure, and the ratio of co-catalyst to titanium, are critical variables that are optimized to favor the formation of extremely long polymer chains. scispace.com Lower temperatures and the absence of chain transfer agents like hydrogen are typically employed to suppress chain termination reactions, allowing for the synthesis of UHMWPE. google.com

Table 2: Influence of Polymerization Conditions on UHMWPE Synthesis

This table shows representative effects of process variables on catalyst productivity and the molecular weight of polyethylene using a Ziegler-Natta system.

Temperature (°C)Monomer Pressure (bar)[Al]/[Ti] Molar RatioProductivity (g PE/mmol Ti·h)Viscosity Average Molecular Weight (Mv) (x 10⁶ g/mol )
507117-9.3
70823026285.09
907117-3.7
Data derived from studies on UHMWPE synthesis using MgCl₂(ethoxide type)/TiCl₄/TIBA systems. ijche.comscispace.com

Other Potential Industrial Applications in Materials Science

The primary industrial application of this compound in materials science is as a critical component in catalyst systems for producing high-performance polyolefins. mdpi.com Its use is therefore indirect, enabling the manufacture of advanced materials with specific properties. The highly isotactic polypropylene produced finds use in applications requiring high stiffness and thermal stability, such as in automotive parts, durable consumer goods, and specialty packaging films.

The UHMWPE synthesized with these advanced catalysts is used in demanding applications where exceptional wear resistance and impact strength are necessary. These include medical implants (e.g., artificial joints), high-performance fibers for ballistic protection and marine ropes, and components for industrial machinery subjected to high abrasion. The role of this compound is thus integral to the value chain of these advanced polymeric materials.

Derivatives and Structure Activity Relationships of 1,3 Diethoxy 2,2 Bis Ethoxymethyl Propane Analogues

Systematic Modification of Alkoxy Groups in Polyethers

The four ether linkages in 1,3-Diethoxy-2,2-bis(ethoxymethyl)propane and its analogues are primary sites for modification. Altering the alkyl groups of these ethers can profoundly impact the compound's steric and electronic properties.

Impact of Alkyl Chain Length on Reactivity and Application

Longer alkyl chains can also introduce greater steric hindrance around the ether oxygens, potentially influencing the kinetics of reactions where these oxygen atoms act as coordinating sites. For instance, in catalytic applications where the polyether acts as a ligand for a metal center, the size of the alkoxy groups can dictate the accessibility of the catalytic site and the selectivity of the reaction.

Compound AnalogueAlkyl Chain LengthObserved Effect on a PropertyPotential Application
1,3-Dimethoxy-2,2-bis(methoxymethyl)propaneC1Increased hydrophilicitySolubilizing agent
1,3-Dibutoxy-2,2-bis(butoxymethyl)propaneC4Enhanced lipophilicityPhase-transfer catalyst
1,3-Dihexoxy-2,2-bis(hexoxymethyl)propaneC6Increased steric hindranceSelective ligand in catalysis

Exploration of Branched and Cyclic Alkoxy Moieties

Introducing branched or cyclic alkoxy groups in place of the linear ethyl groups of this compound leads to more significant steric and conformational changes.

Branched Alkoxy Groups: The incorporation of branched alkyl chains, such as isopropoxy or tert-butoxy (B1229062) groups, dramatically increases the steric bulk around the ether linkages. This can create specific pockets or channels within the molecule, which can be exploited for selective binding of guest molecules or for controlling the stereochemistry of catalytic reactions. The synthesis of such derivatives often involves the reaction of the corresponding branched alcohol with the halogenated pentaerythritol (B129877) precursor.

Cyclic Alkoxy Moieties: The attachment of cyclic alkoxy groups, such as cyclohexyloxy, introduces rigidity into the molecular structure. This conformational constraint can be advantageous in catalysis by pre-organizing the ligand for optimal coordination with a metal center. Furthermore, cyclic polyethers, often referred to as crown ethers and their acyclic analogues (podands), are well-known for their ability to selectively bind metal cations. researchgate.netresearchgate.netjetir.orgdu.ac.in The size of the cyclic moiety can be tailored to match the ionic radius of a specific cation, leading to highly selective complexation. Pentaerythritol is a known core structure for the synthesis of such podands. nih.gov

Alkoxy ModificationStructural ImpactPotential Application
IsopropoxyIncreased steric bulkChiral catalysis, selective binding
CyclohexyloxyIncreased rigidityMetal cation complexation, catalysis

Substitution on the Propane (B168953) Backbone

The central neopentane (B1206597) core of this compound, derived from pentaerythritol, provides another avenue for modification. While the quaternary carbon at the 2-position is unreactive, the methylene (B1212753) groups of the propane backbone can potentially be functionalized, although this is synthetically challenging due to their relative inertness. A more common approach is to start with a substituted pentaerythritol derivative before the etherification steps.

Introduction of Functional Groups for Further Derivatization

Introducing functional groups onto the propane backbone opens up possibilities for a wide range of subsequent chemical transformations. For example, starting with a pentaerythritol derivative bearing a protected amine or carboxyl group would allow for the synthesis of polyether analogues with reactive handles. These functional groups can then be used to attach the molecule to a solid support, to link it to other molecules to form larger assemblies, or to introduce specific catalytic moieties. The synthesis of such functionalized derivatives of pentaerythritol has been explored, often involving protective group strategies to ensure selective reactions. researchgate.netresearchgate.net

Functional GroupPotential for DerivatizationExample Application
Hydroxyl (-OH)Esterification, EtherificationAttachment to polymers, surface modification
Amine (-NH2)Amidation, Imine formationLinkage to biomolecules, catalyst scaffolding
Carboxyl (-COOH)Esterification, AmidationSolid-phase synthesis, bioconjugation

Stereochemical Influences of Substituents

The introduction of one or more substituents on the propane backbone can create chiral centers within the molecule. If the starting material is a stereochemically pure substituted pentaerythritol derivative, the resulting polyether analogue will also be chiral. The stereochemistry of these substituents can have a profound influence on the molecule's interactions with other chiral molecules, a critical aspect in asymmetric catalysis and chiral recognition.

The synthesis of stereocontrolled functionalized 1,3-diol derivatives, which are precursors to these ethers, is an active area of research. researchgate.net The spatial arrangement of the substituents can create a specific chiral environment around a coordinated metal center, influencing the stereochemical outcome of a catalyzed reaction. This allows for the design of highly selective asymmetric catalysts.

Structure-Property-Performance Correlations in Catalysis

The systematic modifications described above allow for the fine-tuning of the properties of this compound analogues for specific catalytic applications. By correlating the structural features of these polyethers with their performance in catalysis, quantitative structure-activity relationships (QSAR) can be established. wikipedia.orgnih.govijpsr.com

For instance, in phase-transfer catalysis, the efficiency of the catalyst is often related to its ability to solubilize the reacting anion in the organic phase. This, in turn, is influenced by the lipophilicity of the polyether, which can be systematically varied by changing the alkyl chain length of the alkoxy groups.

Structural FeatureProperty InfluencedCatalytic Performance Metric
Alkyl Chain LengthLipophilicity, Steric HindranceReaction rate, Selectivity
Branched/Cyclic Alkoxy GroupsSteric Bulk, RigidityEnantioselectivity, Substrate specificity
Backbone Functional GroupsPolarity, ReactivityCatalyst immobilization, Turnover number
StereochemistryChiral EnvironmentEnantiomeric excess (ee)

By systematically studying these correlations, it is possible to rationally design novel polyether catalysts with enhanced activity, selectivity, and stability for a wide range of chemical transformations.

Electronic and Steric Effects of Substituents on Donor Efficiency

The efficiency of 1,3-diether donors in Ziegler-Natta catalysis is governed by a combination of electronic and steric factors originating from the substituents on the propane backbone. These donors strongly coordinate to the MgCl₂ support, preferentially binding to the (110) surface in a chelate fashion, where both ether oxygen atoms coordinate to a single Mg²⁺ cation. unito.it This strong interaction is crucial as it stabilizes the catalyst particles and influences the formation of stereospecific active sites. unito.itacs.org

Steric Effects: The size and spatial arrangement of the substituents at the C2 position of the 1,3-dimethoxypropane (B95874) backbone are paramount. Research has consistently shown that bulkier substituents provide the necessary steric hindrance to control the tacticity of the resulting polymer. unito.it This steric hindrance near the active site influences the orientation of the incoming propylene (B89431) monomer, leading to a highly isotactic polymer structure. Consequently, both catalytic activity and the stereospecificity (isotacticity) of the polymer can be enhanced by increasing the steric bulk of these substituents. nih.govmdpi.com Conversely, donors with linear and less bulky substituents tend to yield catalysts with inferior performance in terms of stereocontrol. unito.it

Electronic Effects: While steric hindrance is a dominant factor, the electronic properties of the substituents also play a role. The fundamental function of the diether is to act as a Lewis base, donating electron density to the Lewis acidic sites on the MgCl₂ surface. The electronegativity of the atoms and the inductive effects of the substituent groups can modulate the electron-donating strength of the ether oxygens. A strong coordination with the MgCl₂ support is advantageous as it prevents the donor from being easily displaced by the aluminum alkyl cocatalyst during polymerization. nih.govmdpi.com The chemical stability of 1,3-diethers toward both TiCl₄ and the cocatalyst is a significant benefit of this class of donors. mdpi.com

Substituent Feature Effect on Donor-Catalyst Interaction Impact on Polymer Properties
Increased Steric Bulk Provides steric hindrance around the active site. unito.itIncreases polymer isotacticity and may increase catalytic activity. nih.govmdpi.com
Less Bulky/Linear Groups Offers insufficient steric control. unito.itResults in lower polymer stereoregularity. unito.it
Strong Oxygen Coordination Ensures stable binding to MgCl₂ support; resists removal by cocatalyst. nih.govmdpi.comContributes to high and stable catalyst activity and stereoselectivity. sumitomo-chem.co.jp

Tuning Polymerization Characteristics through Donor Design

The design of the 1,3-diether internal donor allows for precise control over the final properties of the polypropylene (B1209903). By systematically modifying the substituents on the donor molecule, it is possible to tune key polymerization outcomes such as stereoregularity, molecular weight distribution (MWD), and hydrogen response. unito.it

Catalysts incorporating 1,3-diether IEDs are renowned for several unique characteristics. They are capable of producing polypropylene with high isotacticity and a narrow MWD, often without the need for an external electron donor. researchgate.netjku.at This is a significant advantage over earlier generations of Z-N catalysts that required a combination of internal and external donors to achieve high stereospecificity. sumitomo-chem.co.jp

One of the most valuable features of diether-based catalysts is their high sensitivity to hydrogen. mdpi.com Hydrogen is commonly used in industrial polymerization processes as a chain transfer agent to control the molecular weight, and thus the melt flow rate (MFR), of the polymer. The high hydrogen response of these catalysts makes it easier to produce polymers with a high melt index, which is desirable for applications like fiber spinning and injection molding. nih.govmdpi.com

The relationship between the donor structure and the resulting polymer properties is a cornerstone of modern catalyst design. By selecting 1,3-diethers with different substituents, manufacturers can tailor polypropylene grades for a wide range of applications, from rigid packaging materials to soft fibers. unito.itmdpi.com

Donor Design Strategy Target Polymer Characteristic Underlying Mechanism
Incorporate bulky dialkyl groups at the C2 position. unito.itHigh IsotacticitySteric hindrance at the active site controls monomer insertion. unito.it
Utilize the inherent properties of 1,3-diethers. mdpi.comsumitomo-chem.co.jpNarrow Molecular Weight Distribution (MWD)The uniform nature of the active sites formed with these donors. sumitomo-chem.co.jp
Leverage the 1,3-diether structure. nih.govmdpi.comHigh Hydrogen Response / High Melt Flow RateThe electronic and steric environment of the active sites facilitates chain transfer reactions with hydrogen. mdpi.com

Synthesis and Characterization of Advanced Polyether Derivatives

The synthesis of advanced 1,3-diether derivatives for use as internal donors in Ziegler-Natta catalysts is a field of continuous research. The goal is to create novel structures that further enhance catalyst performance. The synthesis typically involves multi-step organic chemistry procedures to build the substituted propane backbone and introduce the ether functionalities.

Characterization of these donor molecules, both in their pure form and after incorporation into the catalyst system, is critical for understanding their function. A powerful methodology for this purpose combines solid-state Nuclear Magnetic Resonance (NMR) spectroscopy with Density Functional Theory (DFT) calculations. acs.org

This tandem approach provides detailed insight into the interactions between the diether donor and the MgCl₂ support. acs.org While the heterogeneity of the catalyst samples can lead to broad lines in carbon NMR spectra, good agreement between experimental and computational data can be achieved. acs.org Such studies have confirmed that 1,3-diether donors like 9,9-bis(methoxymethyl)-9H-fluorene preferentially coordinate to the (110) surface of MgCl₂. acs.orgnih.gov

Advanced NMR techniques, such as fast Magic Angle Spinning (MAS) and 2D proton single quantum–double quantum (SQ–DQ) experiments, are employed to obtain reasonably well-resolved ¹H NMR spectra from the donor-MgCl₂ adducts. nih.gov These spectra allow for the unambiguous assignment of proton resonances corresponding to different groups within the donor molecule (e.g., -OCH₃, -OCH₂-, aromatic protons), providing direct evidence of the donor's structural integrity and its environment on the catalyst surface. nih.gov

Technique Information Obtained Example Finding
Solid-State NMR Provides structural information about the donor in the solid catalyst. acs.orgResolves signals from different functional groups (e.g., -OCH₃, -CH₃) in the donor molecule. nih.gov
Density Functional Theory (DFT) Computes theoretical NMR parameters and models donor-surface interactions. acs.orgConfirms the preferential binding of 1,3-diethers to the (110) surface of MgCl₂. acs.org
2D SQ-DQ NMR Resolves overlapping proton signals in complex spectra. nih.govSeparates signals of -OCH₂- and -OCH₃ groups and identifies their interactions with other parts of the donor molecule. nih.gov

Environmental and Sustainability Considerations in the Research of 1,3 Diethoxy 2,2 Bis Ethoxymethyl Propane and Its Analogues

Academic Studies on Environmental Fate and Degradation Pathways

While specific studies on the environmental fate of 1,3-Diethoxy-2,2-bis(ethoxymethyl)propane are not extensively documented in publicly available literature, research on analogous polyether compounds provides insight into potential degradation pathways. The environmental persistence and degradation of polyethers are influenced by their chemical structure, molecular weight, and the presence of specific functional groups.

Microbial Degradation: The biodegradation of polyethers has been a subject of academic inquiry. Studies have shown that certain microorganisms can metabolize polyethers. nih.gov The process often begins with the oxidation of terminal alcohol groups, followed by the cleavage of the ether linkage. nih.gov For instance, research on polyethylene (B3416737) glycol (PEG), a structurally related polyether, has identified aerobic metabolic pathways involving alcohol and aldehyde dehydrogenases that oxidize the polymer, followed by enzymatic cleavage of the ether bond. nih.gov A free hydroxyl group is often necessary for the metabolization of PEG, a structural feature that may influence the biodegradability of analogues of this compound. nih.gov Anaerobic degradation pathways have also been identified for some polyethers. nih.gov

Chemical Degradation: Polyethers can also undergo chemical degradation through processes such as oxidation. rsc.org Photo-oxidative degradation, initiated by photonic excitation, can lead to the formation of macroradicals that react with oxygen to form hydroperoxides. researchgate.net These hydroperoxides are unstable and can decompose, leading to the breakdown of the polymer chain. researchgate.net The degradation of polyether-based polyurethanes can be induced by high-energy radiation, leading to the formation of stable oxidative products like formates, alcohols, and carboxylic acids. researchgate.net Factors such as UV light can cause chain breakage and accelerate the aging and degradation of polymers containing polyether segments. mdpi.com The high dissociation energies of C-O bonds in ethers mean that catalytic processes are often required for their cleavage. rsc.org

The table below summarizes potential degradation products of polyether compounds based on academic research.

Degradation PathwayPotential Products
Microbial (Aerobic)Carboxylated polyethers, depolymerized units
Microbial (Anaerobic)Metabolized via enzymes like acetaldehyde (B116499) lyase
Photo-oxidativeHydroperoxides, alkoxy radicals, aldehydes, carboxylic acids
RadiolyticFormates, alcohols, carboxylic acids, CO2, H2

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of polyethers aims to reduce the environmental impact of their production. This involves considerations such as the use of renewable feedstocks, energy efficiency, and the minimization of waste and hazardous substances. utm.mynih.gov

Renewable Feedstocks: A key principle of green chemistry is the use of renewable rather than depleting raw materials. Research has explored the use of bio-based monomers and polyols derived from natural sources like corn starch, sugarcane, or palm oil to synthesize polymers. utm.mynih.gov For instance, polylactic acid (PLA), derived from renewable resources, has been investigated for producing biodegradable polyurethanes. utm.my Similarly, lignin, an abundant aromatic biopolymer, is being explored as a potential polyol for polyurethane synthesis, offering a more biodegradable and sustainable alternative to petroleum-derived polyols. mdpi.com

Energy Efficiency and Alternative Synthesis Methods: Traditional polymer synthesis can be energy-intensive. Green chemistry encourages conducting reactions at ambient temperature and pressure whenever possible. researchgate.net Innovative synthesis methods are being developed to improve energy efficiency. Microwave-assisted synthesis, for example, can be considered a green chemistry approach as it can reduce reaction times and energy consumption. utm.my Mechanochemistry, which uses mechanical force to induce reactions, offers a solvent-free route for polymer synthesis, reducing waste and avoiding the use of hazardous solvents. researchgate.net Furthermore, advancements in microreactor technology have shown promise for the continuous and efficient synthesis of polyether polyols, significantly reducing reaction times compared to batch reactors. rsc.org

Solvent-Free and Safer Solvent Systems: The use of hazardous organic solvents is a major environmental concern in chemical synthesis. mdpi.com Green chemistry promotes the use of safer solvents like water or supercritical carbon dioxide, or ideally, conducting reactions in solvent-free conditions. mdpi.comchemrxiv.org The development of solvent-free copolymerization reactions for producing PLA-based copolymers is an example of this principle in action. researchgate.net

The following table outlines some green chemistry approaches applicable to polyether synthesis.

Green Chemistry PrincipleApplication in Polyether Synthesis
Use of Renewable FeedstocksSynthesis from bio-based polyols (e.g., from palm oil, lignin). utm.mymdpi.com
Atom EconomyDesigning synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Energy EfficiencyUtilizing methods like microwave-assisted synthesis or microreactors to reduce energy consumption. utm.myrsc.org
Safer Solvents and AuxiliariesEmploying water, supercritical CO2, or solvent-free reaction conditions. mdpi.com
Design for DegradationIncorporating biodegradable linkages or using biodegradable monomers to enhance the end-of-life properties of the polymer. nih.gov

Life Cycle Assessment (LCA) for Polyether Production (Academic Scope)

A Life Cycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal (cradle-to-grave). researchgate.net Academic LCAs of polyether production provide a framework for understanding the potential environmental burdens and identifying areas for improvement.

System Boundaries and Functional Unit: An LCA study begins by defining the system boundaries, which determine which processes are included in the assessment. For polyether production, a "cradle-to-gate" analysis is common, encompassing processes from raw material extraction to the point where the polyether polyol is produced. americanchemistry.comamericanchemistry.com This includes upstream processes like the provision of energy and feedstocks. researchgate.net The functional unit provides a quantified reference to which the input and output data are normalized. For example, the functional unit could be the production of 1 kg of polyether polyol. ethz.ch

Impact Categories: LCAs evaluate a range of potential environmental impacts. These can include:

Greenhouse Gas (GHG) Emissions: The production of conventional polyether polyols from fossil-based feedstocks contributes to GHG emissions. researchgate.net

Fossil Resource Depletion: The reliance on petrochemicals for synthesis depletes non-renewable resources. rsc.org

Water Consumption: Manufacturing processes can be water-intensive. americanchemistry.com

Eutrophication and Acidification: Emissions from production can contribute to these environmental issues. rsc.org

Findings from Academic LCAs: Academic studies have conducted LCAs on conventional and alternative polyether production routes. For instance, an LCA of polyethercarbonate polyols produced using carbon dioxide (CO2) as a feedstock showed that while the process still resulted in net GHG emissions, it offered a reduction of 11-19% in GHG emissions compared to conventional polyether polyol production. researchgate.netrsc.org This use of CO2 as a raw material also reduced the consumption of fossil resources by 13-16%. researchgate.netrsc.org Such studies highlight how LCA can be used to compare the environmental performance of different production technologies and guide the development of more sustainable chemical processes. researchgate.net

The table below presents key aspects considered in an academic LCA of polyether production.

LCA ComponentDescriptionExample from Polyether Production Studies
Goal and Scope Definition Defines the purpose, system boundaries, and functional unit of the study.Cradle-to-gate analysis of 1 kg of polyether polyol. americanchemistry.comamericanchemistry.com
Life Cycle Inventory (LCI) Quantifies inputs (energy, raw materials) and outputs (emissions, waste) for each process within the system boundary.Data on propylene (B89431) oxide, ethylene (B1197577) oxide, energy consumption, and emissions. americanchemistry.com
Life Cycle Impact Assessment (LCIA) Evaluates the potential environmental impacts associated with the LCI results.Calculation of global warming potential, ozone depletion, and eutrophication potential. researchgate.netrsc.org
Interpretation Analyzes the results to draw conclusions and make recommendations.Comparing the environmental footprint of CO2-based polyols with conventional polyols. rsc.org

Q & A

Q. What are the common synthetic routes for preparing 1,3-Diethoxy-2,2-bis(ethoxymethyl)propane in academic research?

The synthesis typically involves alkylation reactions using ethoxymethyl precursors. A two-step approach is often employed:

  • Step 1 : Reaction of a central propane derivative (e.g., 2,2-bis(hydroxymethyl)propane) with ethoxyalkyl halides under basic conditions (e.g., K₂CO₃) to install ethoxymethyl groups.
  • Step 2 : Ethoxylation of intermediate products using ethylating agents like diethyl sulfate or bromoethane. Optimization of solvent polarity (e.g., DMF or THF) and temperature (60–100°C) is critical to minimize side reactions .

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm ethoxy group integration and spatial arrangement. For example, ethoxy methyl protons appear as triplets (δ ~1.2 ppm), while methylene protons resonate at δ ~3.4–3.6 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing it from ether byproducts.
  • IR Spectroscopy : C-O-C stretching vibrations (~1100 cm⁻¹) confirm ether linkages .

Q. What are the primary applications of this compound in organic synthesis?

It serves as:

  • Solvent/Co-solvent : Enhances solubility of hydrophobic reactants in cross-coupling reactions due to its branched ether structure .
  • Template Molecule : Facilitates the synthesis of dendritic polymers or macrocycles by acting as a core scaffold with multiple ethoxy "arms" .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?

  • Design of Experiments (DoE) : Use factorial designs to test variables like catalyst loading (e.g., NaH vs. KOH), solvent (polar aprotic vs. ethers), and reaction time.
  • Computational Modeling : Employ density functional theory (DFT) to predict transition-state energetics and identify rate-limiting steps .
  • In Situ Monitoring : Techniques like FT-IR or Raman spectroscopy track reaction progress and intermediate stability .

Q. How should contradictory data regarding the compound’s stability under acidic vs. basic conditions be resolved?

  • Controlled Replication : Repeat experiments under standardized conditions (pH 2–12, 25–80°C) with rigorous purity checks (HPLC ≥98%).
  • Mechanistic Studies : Use isotopic labeling (e.g., deuterated solvents) to trace hydrolysis pathways. For example, acid-catalyzed cleavage of ethoxy groups may dominate at pH < 4 .
  • Cross-Validation : Compare results with computational predictions (e.g., molecular dynamics simulations of degradation pathways) .

Q. What strategies mitigate challenges in scaling up lab-scale synthesis to pilot production?

  • Process Intensification : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions.
  • Membrane Separation : Use nanofiltration or reverse osmosis to purify the compound from unreacted precursors, leveraging advancements in separation technologies .
  • Safety Protocols : Address exothermic risks during ethoxylation by incorporating real-time temperature monitoring and pressure relief systems .

Q. How can computational tools accelerate the design of derivatives with tailored properties?

  • Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization for specific applications (e.g., catalysis or drug delivery).
  • Machine Learning : Train models on existing ether compound datasets to recommend optimal substituents for enhanced thermal stability or solubility .

Data Contradiction and Validation

Q. How to address discrepancies in reported melting points or solubility data?

  • Purity Assessment : Verify sample purity via DSC (melting point) and Karl Fischer titration (water content). Impurities like residual solvents can depress melting points .
  • Solvent Screening : Re-evaluate solubility in a standardized solvent panel (e.g., water, ethanol, hexane) under controlled humidity and temperature .

Methodological Resources

  • Synthetic Protocols : Refer to PubChem and CAS Common Chemistry for validated procedures .
  • Safety Guidelines : Consult EPA DSSTox for toxicity profiles and handling recommendations .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.